2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(2-methylpropyl)acetamide
Description
Properties
IUPAC Name |
2-(7-methyl-2-oxochromen-4-yl)-N-(2-methylpropyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-10(2)9-17-15(18)7-12-8-16(19)20-14-6-11(3)4-5-13(12)14/h4-6,8,10H,7,9H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHSQYMGHVQHJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(2-methylpropyl)acetamide typically involves the condensation of 7-methyl-4-chloro-2H-chromen-2-one with N-(2-methylpropyl)acetamide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(2-methylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The chromenone moiety can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the chromenone ring can be reduced to form alcohols.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Substituted acetamides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving chromenone derivatives.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(2-methylpropyl)acetamide would depend on its specific biological activity. Generally, chromenone derivatives can interact with various molecular targets such as enzymes, receptors, and DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Coumarin-Based Acetamide Derivatives
Compound 2k and 2l ():
These derivatives feature coumarin-oxyacetohydrazide cores with aromatic substituents (e.g., hydroxy-nitrobenzylidene and phenylallylidene). Unlike the target compound, they incorporate hydrazide linkages instead of simple acetamide groups. Their synthesis involves condensation reactions in 1,4-dioxane with ZnCl₂ catalysis, yielding 68–72% . The target compound’s synthesis likely follows similar nucleophilic substitution or acylation steps but with distinct reagents (e.g., alkylamines instead of hydrazides).- Morpholinone Derivatives (): Compounds like 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide replace the coumarin core with a morpholinone ring. Synthesis involves acetylation with acetyl chloride under basic conditions (Na₂CO₃), yielding 58% . The morpholinone core may enhance solubility compared to the lipophilic coumarin system in the target compound.
Heterocyclic Acetamide Analogs
- Pyridazin-3(2H)-one Derivatives (): These compounds, such as N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide, act as FPR2 agonists. Their pyridazinone core differs from coumarin but shares acetamide functionality. The bromophenyl and methoxybenzyl substituents enhance receptor binding, as demonstrated by calcium mobilization in neutrophils .
Benzothiazole Acetamides ():
Patented compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide feature a benzothiazole core with trifluoromethyl and methoxyphenyl groups. The electron-withdrawing CF₃ group likely improves metabolic stability compared to the target compound’s 7-methyl coumarin .
Pharmacological and Functional Comparisons
Anti-Cancer Activity
- Phenoxy Acetamide Derivatives (): Compounds such as N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide exhibit potent anti-cancer activity against HCT-1, MCF-7, and PC-3 cell lines via MTT assays. The quinazoline-sulfonyl group may enhance DNA intercalation, a mechanism less likely in coumarin-based acetamides .
Receptor Modulation
- FPR2 Agonists (): Pyridazinone derivatives activate FPR2, inducing chemotaxis and calcium mobilization. The target compound’s coumarin core may instead target cyclooxygenases (COX) or vitamin K epoxide reductase (VKOR), common for coumarins .
Physical and Chemical Properties
Biological Activity
2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(2-methylpropyl)acetamide is a synthetic compound belonging to the coumarin family, which is known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C13H15NO3
Coumarins, including this compound, exhibit various mechanisms of action that contribute to their biological effects:
- Antioxidant Activity : Coumarins have been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS).
- Antimicrobial Effects : Research indicates that coumarin derivatives can inhibit the growth of various bacteria and fungi. The specific mechanism often involves disruption of the microbial cell membrane or inhibition of essential enzymes.
- Anticancer Properties : Some studies have reported that coumarin derivatives can induce apoptosis in cancer cells by activating intrinsic pathways. They may also inhibit cell proliferation by interfering with cell cycle progression.
- Enzyme Inhibition : This compound may act as an inhibitor of specific enzymes involved in metabolic pathways, including those related to inflammation and cancer progression.
Biological Activity Overview
The biological activities of this compound can be summarized in the following table:
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antioxidant | Scavenges free radicals | |
| Antimicrobial | Disrupts cell membranes | |
| Anticancer | Induces apoptosis | |
| Enzyme Inhibition | Inhibits metabolic enzymes |
Case Studies and Research Findings
Several studies have investigated the biological activity of coumarin derivatives, including this specific compound:
- Antioxidant Study : A study demonstrated that coumarin derivatives exhibited significant antioxidant activity by reducing lipid peroxidation levels in cellular models.
- Antimicrobial Testing : Another study evaluated the antimicrobial efficacy of various coumarins against clinical isolates of bacteria, showing promising results for inhibiting growth at low concentrations.
- Cancer Cell Line Assays : Research involving human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating potential as an anticancer agent.
- Enzyme Inhibition Assays : In vitro assays showed that the compound could effectively inhibit specific enzymes linked to inflammatory responses, suggesting its potential use in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
